molecular formula C27H25FN4O2 B2613472 N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide CAS No. 1031993-61-9

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide

Cat. No.: B2613472
CAS No.: 1031993-61-9
M. Wt: 456.521
InChI Key: BGBRLUCITHHECF-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an indole moiety, and a benzamide group

Mechanism of Action

Mode of Action

The specific mode of action of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound The compound may influence various pathways, leading to downstream effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 4-fluorophenylpiperazine, is synthesized through the reaction of 4-fluoroaniline with piperazine under controlled conditions.

    Indole synthesis: The indole moiety is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone.

    Coupling reaction: The piperazine derivative is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final amidation: The resulting intermediate is further reacted with 4-methylbenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles such as methoxy or amino groups.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
  • **N-(2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
  • **N-(2-(4-(4-bromophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide

Uniqueness

N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The combination of the piperazine ring, indole moiety, and benzamide group also contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c1-18-6-8-19(9-7-18)26(33)30-24-22-4-2-3-5-23(22)29-25(24)27(34)32-16-14-31(15-17-32)21-12-10-20(28)11-13-21/h2-13,29H,14-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBRLUCITHHECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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